molecular formula C10H10BrFN2O3 B2600929 4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline CAS No. 1384984-27-3

4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline

Cat. No. B2600929
CAS RN: 1384984-27-3
M. Wt: 305.103
InChI Key: XKKAUGJSYBOLGO-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-nitroaniline is a compound that has a molecular weight of 235.01 . It is a pale-yellow to yellow-brown to orange solid .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-nitroaniline is 1S/C6H4BrFN2O2/c7-3-1-4 (8)6 (9)5 (2-3)10 (11)12/h1-2H,9H2 . This code provides a standard way to encode the compound’s molecular structure.

It should be stored in a refrigerator .

Scientific Research Applications

1. Applications in Nonlinear Optical (NLO) Materials

4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline and its derivatives have been studied for their potential use in nonlinear optical (NLO) materials. Vibrational analysis through Fourier Transform-Infrared and Fourier Transform-Raman techniques has been conducted on related compounds. The studies delve into the electron-donating and withdrawing effects on the structure of aniline and analyze the impact of substituent positions on vibrational spectra. Additionally, theoretical computations like density functional theory are utilized to explore hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, which are crucial in understanding and designing NLO materials (Revathi et al., 2017).

2. Antimicrobial Applications

Derivatives of 4-Bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline have been synthesized and evaluated for antimicrobial activities. One such study involves the synthesis of newer compounds from 3,4-difluoro aniline and 3-fluoro-4-nitro aniline, which were assessed for in vitro and in vivo antimycobacterial activities against various strains of Mycobacterium tuberculosis. The synthesized compounds showed significant potency in inhibiting the supercoiling activity of DNA gyrase from Mycobacterium smegmatis, an essential component for the survival of bacteria, indicating the potential of these compounds in antimicrobial applications (Murugesan et al., 2008).

3. Synthetic Methodology and Spectroscopic Analysis

The compound and its related derivatives have also been a focus in the field of synthetic chemistry and spectroscopic analysis. Studies involve developing new synthetic methods and analyzing the spectroscopic properties of synthesized aniline tetramers. These investigations provide insights into the structural and electronic properties of these compounds, which are crucial for their application in various fields such as materials science and pharmaceuticals (Kulszewicz-Bajer et al., 2004).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound would depend on its specific applications. Anilines are widely used in the synthesis of many chemical products, so research into new synthesis methods and applications is ongoing .

properties

IUPAC Name

4-bromo-3-fluoro-6-nitro-2-(oxolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN2O3/c11-5-4-6(14(15)16)10(13)8(9(5)12)7-2-1-3-17-7/h4,7H,1-3,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKAUGJSYBOLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=C(C(=CC(=C2F)Br)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction flask was charged with N-(4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-phenyl)-2,2,2-trifluoro-acetamide (18) (242.3 g, 604.1 mmol), 1,4-dioxane (1.212 L), aqueous 2 M sulfuric acid (362.4 mL, 724.9 mmol), and stirred at reflux for 5 days (HPLC showed 98% conversion). Allowed to cool, diluted with EtOAc, neutralized with saturated aqueous NaHCO3, separated the layers, and re-extracted the aqueous phase with EtOAc (2×). The combined organic phase was washed with brine (2×), dried over MgSO4, filtered and concentrated in vacuo giving 19 as a greenish brown solid (181.7 g, 94% yield; 95% HPLC purity). The product was carried to the next step without further purification. LCMS (C18 column eluting with 10-90% CH3CN/water gradient over 5 minutes with formic acid modifier) M+1: 305.20 (3.63 min). 1H NMR (300 MHz, CDCl3) δ 8.35 (d, J=7.3 Hz, 1H), 7.45 (s, 2H), 5.23-5.16 (m, 1H), 4.23-4.14 (m, 1H), 3.93-3.84 (m, 1H), 2.31-1.96 (m, 4H) ppm.
Name
N-(4-bromo-3-fluoro-6-nitro-2-tetrahydrofuran-2-yl-phenyl)-2,2,2-trifluoro-acetamide
Quantity
242.3 g
Type
reactant
Reaction Step One
Quantity
1.212 L
Type
reactant
Reaction Step One
Quantity
362.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
94%

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